molecular formula C7H7LiN2O2 B2383289 Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate CAS No. 2243507-17-5

Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate

Cat. No.: B2383289
CAS No.: 2243507-17-5
M. Wt: 158.09
InChI Key: KUVXKTDYINLLSA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate is a heterocyclic compound that contains a lithium ion and an imidazole ring.

Scientific Research Applications

Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers . Additionally, it has applications in the development of ionic liquids for use in fuel cells and batteries .

Future Directions

Research on pyrroloimidazoles has been ongoing since the 1960s . Advances in the chemistry of pyrroloimidazoles were first summarized in a 1995 review . Research over the next two decades, which relate to synthetic methods, chemical transformations, and biological activity, was partially summarized in concise reviews in 2008 and 2022 . Therefore, it is reasonable to expect that future research will continue to explore the synthesis methods, use in organic synthesis, and medical and biological studies of hydrogenated pyrrolo[1,2-a]imidazoles .

Preparation Methods

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles typically starts from readily available aminocarbonyl compounds. The Marckwald reaction is commonly used for the preparation of these compounds. This two-step procedure affords the product in high yield and can be used for the preparation of bulk quantities .

Chemical Reactions Analysis

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include electrophilic reagents and different solvents. The major products formed from these reactions are functionalized derivatives of the original compound .

Mechanism of Action

The mechanism of action of Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). This interaction inhibits necroptosis, a form of programmed cell death, which can help mitigate inflammatory and neurodegenerative diseases .

Comparison with Similar Compounds

Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate can be compared to other similar compounds such as 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives and 3-aryl-5H-pyrrolo[1,2-a]imidazole derivatives. These compounds also exhibit biological activities, including antibacterial and antifungal properties . the unique lithium ion in this compound provides distinct electrochemical properties that are advantageous for applications in energy storage and conversion.

Properties

IUPAC Name

lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.Li/c10-7(11)6-8-4-5-2-1-3-9(5)6;/h4H,1-3H2,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVXKTDYINLLSA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC2=CN=C(N2C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243507-17-5
Record name lithium(1+) ion 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.